

Application Note: Solid-Phase Synthesis of 4-O-Fucosyl-Galactose Derivatives

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Compound of Interest

Compound Name: 4-O-(α -L-Fucopyranosyl)-D-galactose

Cat. No.: B13400782

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Abstract & Scope

This application note details the solid-phase synthesis (SPS) of the 4-O-fucosyl-galactose disaccharide motif. This structure represents the core immunogenic determinant of Lewis antigens (e.g., Lewis X, Lewis Y) and the H-antigen, which are critical biomarkers in oncology, inflammation, and pathogen adhesion.

Unlike peptide synthesis, glycan assembly requires strict stereochemical control.^{[1][2]} This protocol focuses on the challenging

-(1 \rightarrow 4)-cis-glycosidic linkage, utilizing a functionalized Merrifield resin, a photocleavable linker for mild release, and a perbenzylated thiofucoside donor to maximize

-selectivity via solvent-controlled kinetics.

Strategic Design & Chemical Logic

The Challenge: The "Cis" Problem

The formation of the

-fucosyl linkage (1,2-cis) is thermodynamically disfavored compared to the -linkage. Furthermore, the acceptor hydroxyl at C4 of Galactose is axial and sterically crowded by the C3 and C5 substituents, making it a poor nucleophile.

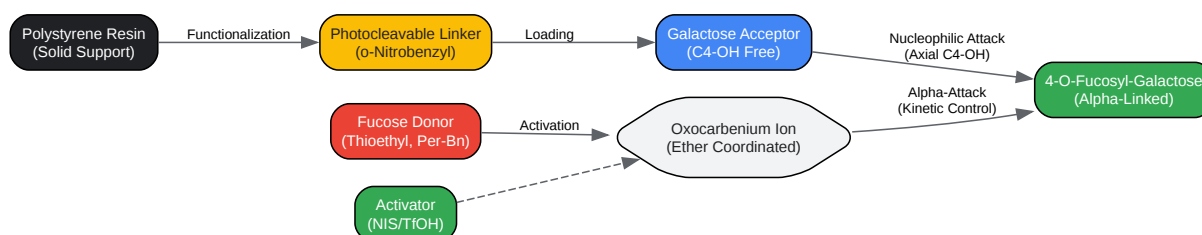
The Solution: The "Inverse" Strategy

To overcome these barriers, this protocol employs three synergistic strategies:

- **Solvent Effect:** We utilize an ether-based solvent system (DCM/Ether or Dioxane) during coupling. Ethers coordinate with the oxocarbenium intermediate, destabilizing the -face attack and kinetically favoring the -product (anomeric effect).
- **Donor Design:** A perbenzylated thiofucoside is selected. Benzyl groups are "non-participating" at C2, preventing the formation of the -directing acyloxonium ion.
- **Resin & Linker:** A Photocleavable Linker (PCL) on polystyrene resin is chosen. This allows for UV-mediated cleavage under neutral conditions, preserving the acid-sensitive fucose bond.

Reaction Scheme Visualization

The following diagram illustrates the core logic of the glycosylation event.



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Caption: Figure 1. Mechanistic workflow for the solid-phase assembly of the Lewis antigen core. The ether solvent directs the alpha-selectivity.

Materials & Reagents

Component	Specification	Purpose
Solid Support	Merrifield Resin (100-200 mesh)	Low swelling in water, high swelling in DCM; provides mechanical stability.
Linker	4-(bromomethyl)-3-nitrobenzoic acid	Photocleavable linker; allows UV cleavage (365 nm).
Acceptor	Fmoc-Gal(OBn)-OH (or similar)	Galactose building block.[3]
Donor	Ethyl 2,3,4-tri-O-benzyl-1-thio-L-fucopyranoside	Perbenzylated to prevent neighbor participation; Thioethyl for stability.
Activator	N-Iodosuccinimide (NIS) / TfOH	Potent promoter for thioglycosides.
Solvent A	Dichloromethane (DCM)	Primary swelling solvent.
Solvent B	Diethyl Ether or Dioxane	Co-solvent to promote -selectivity.
Capping	Acetic Anhydride / Pyridine	Blocks unreacted sites to prevent deletion sequences.

Experimental Protocol

Phase 1: Resin Functionalization & Loading

Objective: Attach the Galactose acceptor to the resin via the photocleavable linker.

- Resin Swelling:
 - Place 500 mg of Merrifield resin in a fritted syringe reactor.

- Swell in dry DCM (5 mL) for 30 mins. Drain.
- Linker Attachment:
 - Dissolve Linker (3 eq) and Cs₂CO₃ (3 eq) in DMF. Add to resin.[4][5][6]
 - Shake at 50°C for 12 hours.
 - Wash: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).
- Acceptor Loading (Galactose):
 - Dissolve Fmoc-Gal-OH (3 eq) and DIPEA (6 eq) in DCM.
 - Add to resin.[4][5] Shake for 4 hours at RT.
 - Capping: Add Acetic Anhydride/Pyridine (1:1) for 20 mins to cap unreacted linker sites.
 - Deprotection: Remove Fmoc (if present on C4) or temporary group to expose the C4-OH acceptor site.

Phase 2: Glycosylation (The Critical Step)

Objective: Create the

-(1 \rightarrow 4) linkage.

- Preparation:
 - Wash resin with dry DCM (3x) and DCM/Ether (2:1) (3x).
 - Note: The resin must be strictly anhydrous.
- Coupling Reaction:
 - Donor Solution: Dissolve Fucose Donor (5 eq) in DCM/Ether (2:1, 4 mL).
 - Activator: Add NIS (6 eq) to the donor solution.
 - Cooling: Cool the reaction vessel to -20°C (cryostat or ice/salt bath).

- Addition: Add the Donor/NIS solution to the resin.
- Activation: Add TfOH (Triflic Acid, 0.5 eq) dropwise.
- Incubation: Shake at -20°C for 1 hour, then slowly warm to 0°C over 1 hour.
- Washing:
 - Drain and wash rapidly with DCM (5x) to remove excess iodine and reagents.

Phase 3: Cleavage & Global Deprotection

Objective: Release the disaccharide from the solid support.

- Photocleavage:
 - Suspend resin in DCM/MeOH (9:1).
 - Irradiate with UV light (365 nm) for 2 hours under continuous agitation.
 - Filter the resin and collect the filtrate.
- Hydrogenolysis (Global Deprotection):
 - Dissolve the crude residue in MeOH.
 - Add Pd/C (10% wt) and stir under H₂ atmosphere (balloon) for 12 hours.
 - Filter through Celite and concentrate.

Quality Control & Validation

Every batch must be validated using the following "Self-Validating" workflow:

On-Resin Monitoring (Colorimetric)

- Test: Acid-sensitive trityl check (if Trityl used) or simple mass balance check.
- Method: Cleave a small aliquot (5 mg resin) after coupling. Analyze by MALDI-TOF.

- Success Criteria: Presence of peak at $[M+Na]^+$ corresponding to Disaccharide-Linker.

Analytical HPLC

- Column: Hypercarb (Porous Graphitized Carbon) - ideal for polar glycans.
- Mobile Phase: A: H₂O (+0.1% Formic Acid), B: ACN (+0.1% Formic Acid).
- Gradient: 0-40% B over 20 mins.
- Target: Alpha-isomer typically elutes before beta-isomer on PGC columns.

NMR Verification (The Gold Standard)

- ¹H NMR (D₂O):
 - H-1 (Fucose): Look for a doublet at 5.0 - 5.4 ppm.
 - Coupling Constant (): Must be < 4.0 Hz (typically 3-4 Hz) for -anomer. (Note: -anomer would be > 7 Hz).
 - H-5 (Fucose): Quartet at 4.2 ppm (characteristic methyl group coupling).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete drying of resin.	Dry resin under high vacuum for 12h. Use molecular sieves in solvent.
Beta-Product Formation	Solvent polarity too high (e.g., ACN used).	Switch to Ether/Dioxane co-solvent to enforce anomeric effect.
No Reaction	"Mismatched" reactivity (Donor too weak).	Increase Activator (TfOH) concentration or switch to Imidate donor.
Resin Clogging	Mechanical breakdown of beads.	Use gentle agitation (rocking) instead of magnetic stirring.

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